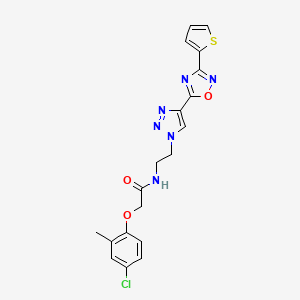![molecular formula C7H12ClNO3 B2516357 (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride CAS No. 2503155-98-2](/img/structure/B2516357.png)
(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid; hydrochloride" is a structurally complex bicyclic amino acid derivative. This type of compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and as a building block for more complex molecules. The papers provided discuss the synthesis of related bicyclic amino acid derivatives, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that utilize starting materials from the chiral pool. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride is derived from cycloheptadiene and involves an acylnitroso Diels-Alder reaction as a key step . Similarly, the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid from l-4-hydroxyproline uses a tandem Strecker reaction and intramolecular nucleophilic cyclization . These methods highlight the importance of stereochemistry and the use of chiral starting materials to achieve the desired enantiomeric purity.
Molecular Structure Analysis
The molecular structure of bicyclic amino acid derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity and their utility as chiral auxiliaries. The papers describe the stereoselective preparation of compounds with specific configurations, such as (1S, 2R)- and (1S, 2S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids . These configurations are achieved through selective reactions, such as L-Selectride reduction and base-catalyzed epimerization, which are essential for obtaining the desired stereochemistry.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully designed to manipulate the stereochemistry and functional groups of the molecules. The acylnitroso Diels-Alder reaction is used to construct the carbon framework with the desired stereochemistry . The Strecker reaction, followed by intramolecular cyclization, is employed to introduce additional amino groups into the bicyclic framework . These reactions are not only pivotal for the synthesis of the compounds but also provide insights into the reactivity and interaction of functional groups within the bicyclic system.
Physical and Chemical Properties Analysis
The physical and chemical properties of these bicyclic amino acid derivatives are influenced by their molecular structure. The presence of multiple chiral centers and functional groups such as carboxylic acids and amines can affect their solubility, stability, and reactivity. These properties are essential for their potential applications in peptide synthesis and drug discovery. The papers do not provide explicit details on the physical and chemical properties of the compounds synthesized, but these can be inferred from the molecular structures and the functional groups present.
Scientific Research Applications
Improved Synthesis Techniques
Researchers have developed improved synthesis methods for enantiopure 2-azabicyclo[2.2.1]heptane derivatives, showcasing advancements in stereoselective synthesis and facilitating multigram scale preparations. Such developments enable the efficient production of cyclic proline analogues, which are valuable in medicinal chemistry due to their potential biological activities (Tararov et al., 2002).
Asymmetric Synthesis
Asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solution has been demonstrated, highlighting the compound's utility in creating chiral iminium ions. This process opens pathways for synthesizing compounds with high diastereoselectivity, critical for drug development and the study of biological mechanisms (Waldmann & Braun, 1991).
Chemical Characterization and Applications
Significant effort has been put into the chemical characterization and exploration of new Schiff bases derived from related bicyclic compounds. Such research underpins the synthesis of novel compounds with potential antibacterial and fungicidal activities, contributing to the development of new therapeutic agents (Al-Masoudi et al., 2015).
Anticapsin and Related Compounds
The synthesis of anticapsin and related compounds involves the creation of frameworks using base-catalyzed fragmentation techniques. This approach aids in understanding the structural requirements for biological activity, offering insights into novel drug design strategies (Crossley & Stamford, 1994).
Synthetic Routes and Medicinal Chemistry
Explorations into efficient synthetic routes for producing unnatural amino acids demonstrate the compound's importance as a building block in medicinal chemistry. These studies provide foundational knowledge for designing molecules with specific biological activities, furthering the field of drug discovery (Napolitano et al., 2010).
properties
IUPAC Name |
(1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-4-1-7(6(9)10)2-5(4)11-3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRPIDGCJGFRQB-SPVONFOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2CC1(CO2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2C[C@@]1(CO2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)



![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)



![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)
![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)
![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)